molecular formula C17H13FN2O2 B11833911 4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid

4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid

Cat. No.: B11833911
M. Wt: 296.29 g/mol
InChI Key: RGQWCSZRTABHBX-UHFFFAOYSA-N
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Description

4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid is a synthetic organic compound with the molecular formula C17H13FN2O2. . This compound is characterized by the presence of a quinoline ring substituted with a fluorine atom and a methyl group, as well as an amino group attached to a benzoic acid moiety.

Preparation Methods

The synthesis of 4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anti-cancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups on the quinoline ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

4-[(5-fluoro-8-methylquinolin-4-yl)amino]benzoic acid

InChI

InChI=1S/C17H13FN2O2/c1-10-2-7-13(18)15-14(8-9-19-16(10)15)20-12-5-3-11(4-6-12)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)

InChI Key

RGQWCSZRTABHBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=CC=N2)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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